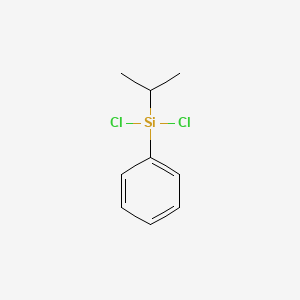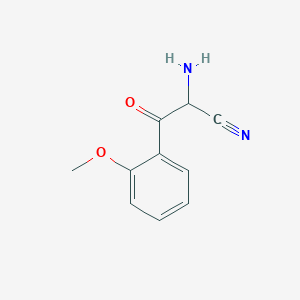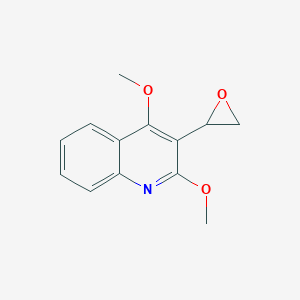
Dichloro(phenyl)(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(phenyl)(propan-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two chlorine atoms, a phenyl group, and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro(phenyl)(propan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with propan-2-yl chloride in the presence of a catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.
Another method involves the hydrosilylation of phenylacetylene with dichlorosilane in the presence of a platinum catalyst. This reaction is carried out under an inert atmosphere to avoid oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, this compound is produced using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dichloro(phenyl)(propan-2-yl)silane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, the silicon-chlorine bonds hydrolyze to form silanols and hydrochloric acid.
Oxidation: The phenyl group can undergo oxidation reactions to form phenol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, primary and secondary amines, and thiols. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran or dichloromethane.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes, such as alkoxysilanes, aminosilanes, and thiolsilanes.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Oxidation: The major products include phenol derivatives and silanols.
Scientific Research Applications
Dichloro(phenyl)(propan-2-yl)silane has several scientific research applications, including:
Organic Synthesis: It is used as a precursor for the synthesis of various organosilicon compounds, which are valuable intermediates in organic synthesis.
Materials Science: It is employed in the preparation of silicon-based materials, such as siloxanes and silanes, which have applications in coatings, adhesives, and sealants.
Catalysis: this compound is used as a ligand in transition metal catalysis, facilitating various chemical transformations.
Biological Research: It is investigated for its potential use in drug delivery systems and as a component in bioactive materials.
Mechanism of Action
The mechanism of action of dichloro(phenyl)(propan-2-yl)silane involves its ability to form stable bonds with various nucleophiles, making it a versatile reagent in organic synthesis. The silicon atom’s ability to form strong bonds with oxygen, nitrogen, and sulfur atoms allows for the formation of a wide range of organosilicon compounds. Additionally, the phenyl and propan-2-yl groups provide steric and electronic effects that influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
Dichloromethylsilane: Similar in structure but with a methyl group instead of a phenyl group.
Dichlorophenylsilane: Lacks the propan-2-yl group, making it less sterically hindered.
Dichlorodimethylsilane: Contains two methyl groups instead of a phenyl and propan-2-yl group.
Uniqueness
Dichloro(phenyl)(propan-2-yl)silane is unique due to the combination of the phenyl and propan-2-yl groups attached to the silicon atom. This combination provides a balance of steric hindrance and electronic effects, making it a versatile reagent in various chemical reactions. The presence of the phenyl group also enhances the compound’s stability and reactivity compared to other similar compounds.
Properties
CAS No. |
790234-74-1 |
|---|---|
Molecular Formula |
C9H12Cl2Si |
Molecular Weight |
219.18 g/mol |
IUPAC Name |
dichloro-phenyl-propan-2-ylsilane |
InChI |
InChI=1S/C9H12Cl2Si/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
FGWXDFWPKXPWND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C1=CC=CC=C1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14229232.png)
![1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B14229242.png)


![2,7-Bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]](/img/structure/B14229275.png)
![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane](/img/structure/B14229277.png)

![Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]-](/img/structure/B14229283.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
![2-Piperidinone, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14229296.png)
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14229307.png)
![2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate](/img/structure/B14229308.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14229313.png)
